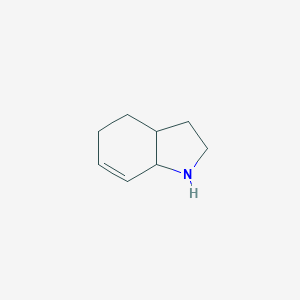

2,3,3a,4,5,7a-Hexahydroindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,3a,4,5,7a-Hexahydroindole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 2,3,3a,4,5,7a-hexahydroindole derivatives, and how do experimental conditions influence stereochemical outcomes?

- Methodological Answer : Non-stereocontrolled synthesis often employs Pictet–Spengler or Mannich-type reactions, utilizing protic acids (e.g., HCl, TFA) to condense tryptamine derivatives with carbonyl compounds. Stereochemical outcomes depend on solvent polarity, temperature, and catalyst choice (e.g., chiral Brønsted acids for enantioselectivity). For example, Hodgson et al. demonstrated that cyclization under acidic conditions yields racemic mixtures, while asymmetric catalysis with BINOL-derived phosphoric acids achieves up to 90% enantiomeric excess .

Q. How are structural and stereochemical configurations of hexahydroindole derivatives validated experimentally?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves absolute configurations (e.g., (3aS,7aR) stereodescriptors confirmed via single-crystal analysis) .

- NMR spectroscopy : 1H-1H coupling constants (e.g., J3a,4 and J7a,7) distinguish chair vs. boat conformations in the hexahydroindole ring .

- Vibrational circular dichrometry (VCD) : Assigns configurations for non-crystalline intermediates .

Q. What biological activities are associated with hexahydroindole alkaloids, and how are these assays designed?

- Methodological Answer : Many derivatives exhibit acetylcholinesterase inhibition or serotonin receptor modulation. Assays typically involve:

- In vitro enzyme inhibition : IC50 values measured via Ellman’s method for acetylcholinesterase .

- Cell-based assays : HEK293 cells transfected with 5-HT2A receptors to quantify ligand binding via fluorescence polarization .

Q. What safety and handling protocols are critical for laboratory work with hexahydroindole intermediates?

- Methodological Answer : Due to potential neurotoxicity, researchers must:

- Use fume hoods for reactions involving volatile amines or acylating agents.

- Store light-sensitive intermediates (e.g., indole precursors) in amber vials under inert gas .

Advanced Research Questions

Q. How can stereocontrolled synthesis of hexahydroindoles address challenges in natural product total synthesis?

- Methodological Answer : Advanced strategies include:

- Organocatalytic asymmetric cyclization : Thiourea catalysts induce >95% ee in pyrroloindoline formation, as shown by Trost et al. .

- Transition-metal catalysis : Pd-catalyzed [3+2] cycloadditions of indole derivatives with vinyl epoxides yield tetracyclic cores with axial chirality .

- Dynamic kinetic resolution : Racemization-prone intermediates are resolved using enzyme-coupled systems (e.g., CAL-B lipase) .

Q. What biosynthetic pathways are proposed for hexahydroindole alkaloids, and how can isotopic labeling validate these mechanisms?

- Methodological Answer : Pathways often involve tryptophan decarboxylation followed by prenylation or methylation. Isotopic labeling (e.g., 13C-glucose feeding in Aspergillus cultures) tracks carbon flux into the indole ring. Spande et al. used 15N-tryptophan to confirm amine incorporation in pumiliotoxin biosynthesis .

Q. How do computational methods (e.g., DFT, molecular docking) enhance structural optimization of hexahydroindole-based drug candidates?

- Methodological Answer :

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., B3LYP/6-31G* optimizations for charge distribution analysis) .

- Molecular docking : AutoDock Vina screens binding poses against target proteins (e.g., 5-HT2A receptor homology models) to prioritize synthetic targets .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for hexahydroindole derivatives be reconciled?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., ring-flipping). Solutions include:

- Variable-temperature NMR : Identifies coalescence temperatures for interconverting conformers.

- NOESY/ROESY : Detects through-space correlations to confirm rigid substructures .

Q. Methodological Resources

Properties

CAS No. |

143384-22-9 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.2 g/mol |

IUPAC Name |

2,3,3a,4,5,7a-hexahydro-1H-indole |

InChI |

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2 |

InChI Key |

MFOUWLGLIHXCOZ-UHFFFAOYSA-N |

SMILES |

C1CC2CCNC2C=C1 |

Canonical SMILES |

C1CC2CCNC2C=C1 |

Synonyms |

1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.